Cas no 2034330-70-4 (1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea)

1-(3,4-Dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea is a synthetic urea derivative featuring a substituted phenyl group and a thiophene-containing hydroxyalkyl chain. Its molecular structure combines aromatic and heterocyclic components, offering potential versatility in chemical reactivity and binding interactions. The presence of the hydroxyl group enhances solubility in polar solvents, while the thiophene moiety may contribute to electronic properties useful in coordination chemistry or medicinal applications. This compound’s tailored structure suggests utility as an intermediate in organic synthesis or as a scaffold for further functionalization. Careful handling is advised due to the reactive functional groups, and characterization should include HPLC or NMR to confirm purity.
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea structure
2034330-70-4 structure
Product name:1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
CAS No:2034330-70-4
MF:C18H24N2O2S
MW:332.460363388062
CID:5349850

1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
    • 1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea
    • 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
    • Inchi: 1S/C18H24N2O2S/c1-13-3-4-17(11-14(13)2)20-18(22)19-8-5-15(6-9-21)16-7-10-23-12-16/h3-4,7,10-12,15,21H,5-6,8-9H2,1-2H3,(H2,19,20,22)
    • InChI Key: KQXPTRUBRASMSI-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CCO)CCNC(NC1=CC=C(C)C(C)=C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 367
  • Topological Polar Surface Area: 89.6
  • XLogP3: 3.1

1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6203-1451-10μmol
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
10μmol
$69.0 2023-09-09
Life Chemicals
F6203-1451-25mg
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
25mg
$109.0 2023-09-09
Life Chemicals
F6203-1451-5μmol
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
5μmol
$63.0 2023-09-09
Life Chemicals
F6203-1451-3mg
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
3mg
$63.0 2023-09-09
Life Chemicals
F6203-1451-5mg
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
5mg
$69.0 2023-09-09
Life Chemicals
F6203-1451-15mg
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
15mg
$89.0 2023-09-09
Life Chemicals
F6203-1451-75mg
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
75mg
$208.0 2023-09-09
Life Chemicals
F6203-1451-1mg
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
1mg
$54.0 2023-09-09
Life Chemicals
F6203-1451-10mg
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
10mg
$79.0 2023-09-09
Life Chemicals
F6203-1451-4mg
1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea
2034330-70-4
4mg
$66.0 2023-09-09

Additional information on 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea

1-(3,4-Dimethylphenyl)-3-[5-Hydroxy-3-(Thiophen-3-Yl)Pentyl]Urea: A Comprehensive Overview

The compound 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea, identified by the CAS number 2034330-70-4, is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology and material science. This compound is characterized by its unique structure, which combines a urea functional group with a substituted phenyl ring and a hydroxypentyl side chain containing a thiophene moiety. The presence of these functional groups makes this compound a promising candidate for various chemical and biological studies.

The molecular structure of this compound is particularly interesting due to the combination of aromatic and heterocyclic components. The urea group serves as a versatile platform for hydrogen bonding, which can be exploited in drug design for improving bioavailability and targeting specific receptors. The dimethylphenyl group adds steric bulk and aromatic stability, while the thiophene ring introduces electron-withdrawing properties and enhances conjugation within the molecule. These features collectively contribute to the compound's potential as a bioactive agent.

Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The hydroxypentyl chain in this compound further enhances its flexibility and ability to interact with biological systems. This makes it an attractive target for researchers exploring novel therapeutic agents.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include the corresponding amine and carbamate precursors, which are combined under controlled conditions to form the final urea product. The synthesis pathway is designed to maximize yield while maintaining the integrity of the functional groups.

The physical properties of this compound, such as its melting point, solubility, and stability, are critical factors in determining its suitability for various applications. Experimental data indicate that the compound exhibits moderate solubility in polar solvents and is stable under normal storage conditions. These properties make it amenable to further chemical modifications and biological testing.

From an environmental perspective, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Preliminary studies suggest that it undergoes slow hydrolysis under alkaline conditions, which could be accelerated in the presence of specific catalysts or microbial activity. This information is valuable for developing strategies to minimize environmental contamination during its production and use.

In conclusion, 1-(3,4-dimethylphenyl)-3-[5-hydroxy-3-(thiophen-3-yl)pentyl]urea represents a significant advancement in organic chemistry due to its unique structure and potential applications. As research continues to uncover its full potential, this compound may pave the way for innovative solutions in drug development and materials science.

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